molecular formula C9H14N4 B3211859 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine CAS No. 1094073-53-6

2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine

Cat. No. B3211859
CAS RN: 1094073-53-6
M. Wt: 178.23 g/mol
InChI Key: DSFIAHSXNIHNAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine, also known as PMPA, is a chemical compound that belongs to the pyrimidine class of compounds. PMPA has been studied extensively for its potential use in the treatment of various diseases, including HIV, hepatitis B, and cancer.

Mechanism of Action

2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine works by inhibiting the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV and hepatitis B virus. 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine is a nucleotide analogue that is incorporated into the viral DNA, leading to chain termination and inhibition of viral replication.
Biochemical and Physiological Effects:
2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. In vitro studies have demonstrated that 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine has a long half-life, which may make it a promising candidate for once-daily dosing in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine is its potent antiviral activity against HIV and hepatitis B. However, one limitation of 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine is that it may have limited efficacy against drug-resistant strains of these viruses.

Future Directions

There are several potential future directions for the development of 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine. One area of research is the development of new analogues of 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine that may have improved efficacy against drug-resistant strains of HIV and hepatitis B. Another area of research is the development of novel drug delivery systems for 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine, which may improve its pharmacokinetic properties and allow for more convenient dosing regimens. Additionally, 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine may have potential applications in the treatment of other viral infections, such as Zika virus and Ebola virus.

Scientific Research Applications

2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine has been studied extensively for its potential use in the treatment of HIV and hepatitis B. In vitro studies have shown that 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine is a potent inhibitor of HIV reverse transcriptase, an enzyme that is essential for the replication of the virus. 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine has also been shown to inhibit the replication of hepatitis B virus in vitro.

properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-8-5-11-9(12-6-8)7-13-3-1-2-4-13/h5-6H,1-4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFIAHSXNIHNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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